2-Chloro-5-phenylphenol

Description

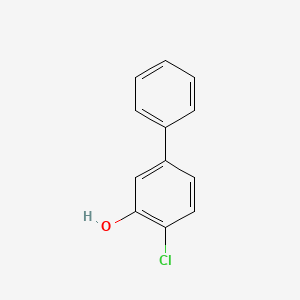

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOLMJZKXRFOOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334081 | |

| Record name | 2-chloro-5-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18773-38-1 | |

| Record name | 2-chloro-5-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-phenylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-5-phenylphenol can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 2-chlorophenol with phenyl magnesium bromide under controlled conditions. The reaction typically requires a catalyst such as copper chloride and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, this compound is produced through the chlorination of 5-phenylphenol. This process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is conducted at elevated temperatures to ensure complete chlorination.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-phenylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones in the presence of strong oxidizing agents.

Reduction: The compound can be reduced to the corresponding phenol using reducing agents like sodium borohydride.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation, to introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Concentrated sulfuric acid for sulfonation and concentrated nitric acid for nitration.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: The corresponding phenol.

Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

2-Chloro-5-phenylphenol has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

Biology: Investigated for its antimicrobial properties and potential use in disinfectants.

Medicine: Explored for its potential therapeutic effects, particularly in antimicrobial formulations.

Industry: Utilized as a preservative in various products, including cosmetics and personal care items.

Mechanism of Action

The antimicrobial activity of 2-Chloro-5-phenylphenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. Additionally, it may inhibit key enzymes involved in microbial metabolism, further enhancing its antimicrobial efficacy.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 2-Chloro-5-phenylphenol and analogous compounds:

Physicochemical and Analytical Properties

- Acidity: The nitro group in 5-Chloro-2-nitrophenol significantly lowers its pKa (~6.08) compared to this compound, where the phenyl group exerts a weaker electron-withdrawing effect . Chlorine’s inductive effect in both compounds enhances acidity relative to unsubstituted phenol. Fluorine in 2-Chloro-5-fluorphenol further increases acidity due to its strong electronegativity .

- Larger substituents (e.g., phenyl) increase CCS due to greater molecular surface area.

- Thermal and Solubility Trends: The phenyl group in this compound reduces water solubility compared to 2-Chloro-5-methoxyphenol, where the methoxy group improves solubility in polar solvents . Bromine in 2-Bromo-5-chlorophenol increases molecular weight and melting point relative to chlorine-only analogs .

Biological Activity

2-Chloro-5-phenylphenol is a compound that has garnered attention due to its diverse biological activities, including antimicrobial, antitumor, and antiviral properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its implications in various fields.

Chemical Structure and Properties

This compound has the chemical formula and is classified as a chlorinated phenolic compound. Its structure consists of a phenolic hydroxyl group attached to a biphenyl framework, which is believed to contribute to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacteria and fungi. It has been tested against common pathogens such as:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

In vitro studies have shown that the compound can inhibit the growth of these microorganisms, making it a candidate for use in disinfectants and preservatives .

Antitumor Activity

The compound has also demonstrated promising antitumor activity. It has been evaluated against several cancer cell lines, including:

- Breast cancer (MCF-7)

- Lung cancer (A549)

- Colon cancer (HT-29)

In these studies, this compound induced apoptosis and inhibited cell proliferation in a dose-dependent manner. For instance, at concentrations above 50 µM, significant reductions in cell viability were observed .

Antiviral Activity

Preliminary studies suggest that this compound possesses antiviral properties, particularly against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action appears to involve disruption of viral replication processes .

Toxicological Profile

Despite its beneficial biological activities, the toxicological profile of this compound raises concerns. Studies indicate potential hepatotoxicity and carcinogenic effects in animal models:

- Carcinogenicity : Long-term studies have identified the urinary bladder as a primary target organ for carcinogenic effects in male rats, with doses as low as 200 mg/kg leading to hyperplasia and transitional cell carcinomas .

- Hepatotoxicity : Increased liver weights and incidences of hepatocellular adenomas have been reported in both rats and mice at high doses .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cancer Type | Observed Effects |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition |

| Escherichia coli | Growth inhibition | |

| Candida albicans | Growth inhibition | |

| Antitumor | MCF-7 (Breast cancer) | Induced apoptosis |

| A549 (Lung cancer) | Inhibited proliferation | |

| HT-29 (Colon cancer) | Inhibited proliferation | |

| Antiviral | Herpes simplex virus | Disruption of viral replication |

| HIV | Disruption of viral replication |

Table 2: Toxicological Findings

| Study Type | Organ/System Affected | Observed Effects |

|---|---|---|

| Carcinogenicity | Urinary bladder | Hyperplasia, papillomas |

| Liver | Increased relative weights | |

| Hepatocellular adenomas |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers demonstrated that formulations containing this compound were effective in reducing bacterial load on contaminated surfaces by over 99% within minutes of application.

- Case Study on Antitumor Mechanisms : In vitro assays indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS) in breast cancer cells, suggesting a potential mechanism for its antitumor effects through oxidative stress induction.

Current Research Trends

Ongoing research focuses on optimizing the synthesis of this compound derivatives to enhance its biological activity while reducing toxicity. Investigations are also exploring its potential applications in pharmaceuticals and agriculture as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 2-Chloro-5-phenylphenol in environmental samples?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection. Calibrate instruments using certified reference standards (CAS RN: [refer to for specific identifiers]). For environmental matrices, employ solid-phase extraction (SPE) to isolate the compound and reduce matrix interference. Quantification should follow EPA Method 604 or ISO 28540 guidelines for chlorophenol derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to minimize inhalation exposure, and wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact by adhering to OSHA HCS standards ( ). For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via EPA-approved hazardous waste facilities. Store separately from oxidizers and food products .

Q. How should researchers design in vitro experiments to assess the cytotoxicity of this compound?

- Methodological Answer : Use human hepatic (e.g., HepG2) or renal (e.g., HEK293) cell lines for toxicity screening. Apply dose-response curves with concentrations ranging from 1 µM to 1 mM. Include positive controls (e.g., 2,4-dichlorophenol) and measure endpoints like mitochondrial membrane potential (JC-1 assay) and reactive oxygen species (ROS) generation. Validate results with triplicate trials .

Q. What ethical guidelines apply to in vivo studies involving this compound?

- Methodological Answer : Follow institutional animal care and use committee (IACUC) protocols for humane endpoints. Use the smallest effective sample size to minimize animal suffering, and prioritize alternatives like zebrafish embryos (OECD Test No. 236) for preliminary toxicity screening. Document compliance with ARRIVE guidelines for experimental transparency .

Advanced Research Questions

Q. How can contradictions in reported toxicity data for this compound be resolved?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to assess study heterogeneity. Evaluate variables such as exposure duration, solvent carriers (e.g., DMSO vs. ethanol), and model organisms. Perform meta-analyses to reconcile discrepancies, referencing the ATSDR’s 2022 toxicological profile ( ), which screened 974 studies to establish consensus thresholds .

Q. What computational methods predict the environmental fate and degradation pathways of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives. Use density functional theory (DFT) to simulate hydrolysis or photolysis pathways. Validate predictions with high-resolution mass spectrometry (HRMS) to identify transformation products in soil-water systems .

Q. How does the structural configuration of this compound influence its interaction with biological macromolecules?

- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to analyze binding affinities with cytochrome P450 enzymes or nuclear receptors. Compare with X-ray crystallography data for chlorophenol-protein complexes. NMR spectroscopy can elucidate hydrogen-bonding interactions in solution-phase studies .

Q. What strategies differentiate abiotic vs. biotic degradation products of this compound in environmental matrices?

- Methodological Answer : Use stable isotope probing (SIP) with ¹³C-labeled this compound to track microbial assimilation. Combine with metagenomic analysis (16S rRNA sequencing) to identify degradative microbial communities. For abiotic pathways, conduct controlled UV irradiation experiments and compare with biotic metabolite profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.